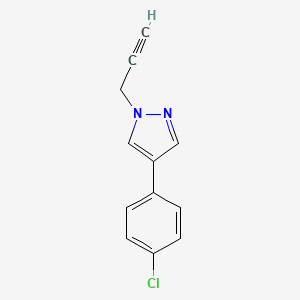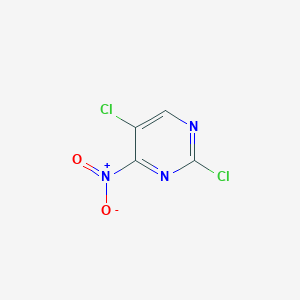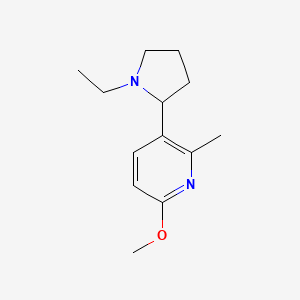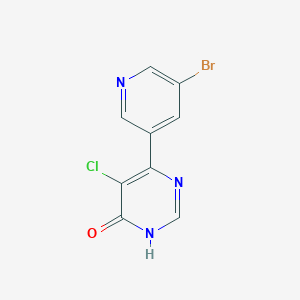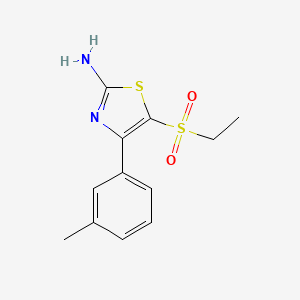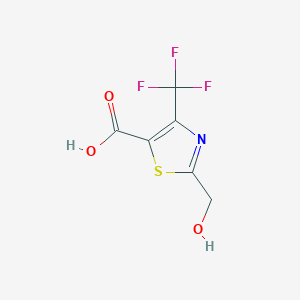
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is a heterocyclic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound features a pyridine ring substituted with a pyrrolidine ring and a hydroxyl group, making it a valuable building block in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under reduced pressure and purified by recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one.
Reduction: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:
作用机制
The mechanism of action of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-5-(1-propylpyrrolidin-2-yl)piperidine: Similar structure but with a reduced pyridine ring.
Uniqueness
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is unique due to its combination of a pyridine ring with a pyrrolidine ring and a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in its analogs .
属性
CAS 编号 |
1352496-37-7 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC 名称 |
4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |
InChI 键 |
ZFEMYJOQQHGSKV-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC1C2=CNC(=O)C=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


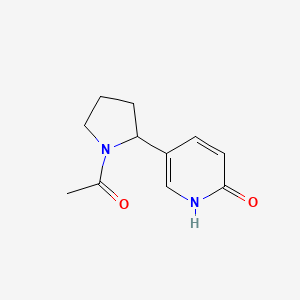
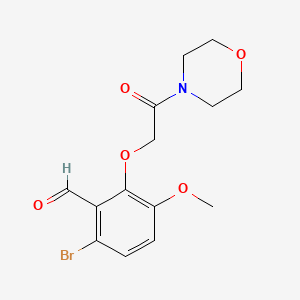
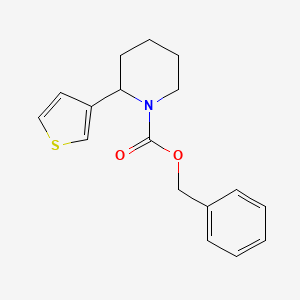

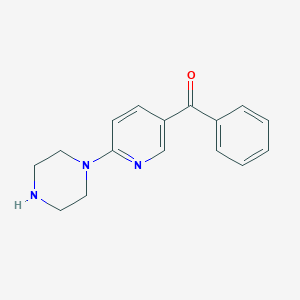
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
